4-Bromo-3-ethynylphenol

Organic Synthesis Cross-Coupling Sonogashira Reaction

4-Bromo-3-ethynylphenol (CAS 2229392-81-6, MF: C₈H₅BrO, MW: 197.03 g/mol) is an aromatic halide bridging the bromophenol and terminal alkyne chemical classes. It features a phenolic hydroxyl group flanked by bromine (C4 position) and an ethynyl moiety (C3, meta position), yielding two orthogonal reactive handles within a single low-molecular-weight scaffold.

Molecular Formula C8H5BrO
Molecular Weight 197.03 g/mol
Cat. No. B15321095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethynylphenol
Molecular FormulaC8H5BrO
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1)O)Br
InChIInChI=1S/C8H5BrO/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5,10H
InChIKeyBAZFXBMMYTYNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-ethynylphenol: Structural Profile and Procurement Baseline for a Bifunctional Aryl Building Block


4-Bromo-3-ethynylphenol (CAS 2229392-81-6, MF: C₈H₅BrO, MW: 197.03 g/mol) is an aromatic halide bridging the bromophenol and terminal alkyne chemical classes . It features a phenolic hydroxyl group flanked by bromine (C4 position) and an ethynyl moiety (C3, meta position), yielding two orthogonal reactive handles within a single low-molecular-weight scaffold. The compound is primarily available as a research-grade intermediate (typically ≥98% purity) validated by NMR, HPLC, and GC batch certificates . Its structural designation as a meta-substituted ethynylphenol distinguishes it from both the unsubstituted 3-ethynylphenol (CAS 10401-11-3, 118.13 g/mol) and the alternative regioisomer 4-bromo-2-ethynylphenol (CAS 2228319-60-4), defining its specific utility in synthetic, medicinal, and materials chemistry applications .

Procurement Risk: Why 4-Bromo-3-ethynylphenol Cannot Be Interchanged with Simpler Analogs


Substituting 4-bromo-3-ethynylphenol with an in-class analog risks compromising synthetic efficiency, selectivity, and final product properties. The non-halogenated 3-ethynylphenol (CAS 10401-11-3) entirely lacks the bromine handle, eliminating one vector for sequential cross-coupling or late-stage diversification [1]. 4-Bromophenol (CAS 106-41-2) lacks the alkyne, precluding copper-catalyzed azide–alkyne cycloaddition (CuAAC) and Sonogashira-based ligation strategies . The regioisomer 4-bromo-2-ethynylphenol (CAS 2228319-60-4) alters the spatial relationship between the hydroxyl, bromo, and ethynyl groups, potentially directing intramolecular hydrogen bonding differently and modifying reactivity in transition-metal-free polymerizations where the ethynyl position governs regiochemistry . The specific meta-ethynyl / para-bromo configuration of 4-bromo-3-ethynylphenol represents a defined vector geometry that cannot be replicated by any single commercial analog, making substitution scientifically non-equivalent without re-optimization of the entire synthetic sequence.

Quantitative Differentiation Evidence for 4-Bromo-3-ethynylphenol Against Closest Structural Analogs


Dual Orthogonal Reactive Handles Enable Sequential Pd-Catalyzed Transformations Without Intermediate Protection

The compound features two independently addressable reactive centers: a C4 aryl bromide for cross-coupling and a C3 terminal alkyne for Sonogashira ligation or CuAAC. 3-Ethynylphenol lacks the bromide and offers only one coupling vector, while 4-bromophenol lacks the alkyne. This orthogonality is derived from the meta-substitution pattern, which electronically decouples the two reactive sites more effectively than a para-ethynyl arrangement would [1]. The proposed synthetic route from 3-iodophenol involves regioselective bromination followed by Sonogashira coupling with trimethylsilylacetylene, a sequence reported to proceed with high yields and functional group tolerance .

Organic Synthesis Cross-Coupling Sonogashira Reaction Click Chemistry

Enhanced Acidity (pKₐ ~8.5–9.5) Improves Solubility and Deprotonation Control Over Non-Halogenated Analogs

The phenolic pKₐ of 4-bromo-3-ethynylphenol is estimated at ~8.5–9.5 . Density functional theory (DFT) studies of the complete bromophenol series demonstrate that bromine substitution increases O–H bond length, causes a red shift in O–H stretching frequency, and lowers pKₐ relative to the unsubstituted phenol core via inductive electron withdrawal [1]. The 3-ethynylphenol comparator (pKₐ ~9.3 measured) is slightly weaker in acidity relative to the brominated analog, and 4-bromophenol (pKₐ ~9.17) lacks the additional electron-withdrawing contribution of the ethynyl group. The combined Br + ethynyl inductive effect produces a stronger phenol acid than either substituent alone.

Physicochemical Properties Solubility Deprotonation DFT Calculation

Bromoalkyne–Phenol Polymerization Platform: Catalyst-Free vs. Transition-Metal-Catalyzed Entry to Functional Poly(arylene ether)s

A polymerization methodology using bromoalkynes (structurally analogous to 4-bromo-3-ethynylphenol) and phenols has been reported that proceeds without transition-metal catalysts, producing polymers with weight-average molecular weights (Mw) up to 47,600 and yields up to 95.2% within 1 hour [1]. The C4–Br bond in bromoalkynes serves as the electrophilic partner for phenol nucleophiles, generating bromovinyl linkages in each repeating unit that remain available for post-polymerization thiol modification. These polymers exhibit high thermal stability and aggregation-induced emission (AIE) characteristics upon incorporation of tetraphenylethylene luminogens [1]. In contrast, conventional poly(arylene ether) synthesis using 3-ethynylphenol or 4-ethynylphenol endcaps requires palladium-catalyzed coupling, introducing residual metal contamination that degrades thermal stability [2].

Polymer Chemistry Transition-Metal-Free Polymerization High-Performance Polymers AIE Materials

3-Ethynyl Group Serves as CuAAC Ligation Handle for Biofunctional Surface Immobilization

Ethynylphenyl monolayers generated from protected ethynylphenyl diazonium salts on graphene FET devices retain high charge mobility (1739 ± 376 cm² V⁻¹ s⁻¹ for holes, 1698 ± 536 cm² V⁻¹ s⁻¹ for electrons) and permit post-deposition CuAAC-mediated immobilization of biomolecules [1]. 4-Bromo-3-ethynylphenol's terminal alkyne is structurally primed for analogous Huisgen 1,3-dipolar cycloaddition, while the bromine substituent offers an additional anchoring or spacing function on surfaces [2]. In contrast, 4-bromophenol is entirely inert to CuAAC, and the non-brominated 3-ethynylphenol lacks the secondary handle for orthogonal surface patterning.

Click Chemistry Surface Functionalization Biosensing Graphene FET

PTP1B Inhibitory Potential: Bromophenol Derivatives Show Sub-Micromolar Activity in In Vitro and In Vivo Diabesity Models

A series of uncharged bromophenol derivatives were evaluated as PTP1B inhibitors for diabesity treatment, with the most potent compound (LXQ46) exhibiting an IC₅₀ of 0.190 μM and 20–200-fold selectivity over other PTPs [1]. While 4-bromo-3-ethynylphenol itself has not been directly tested in this assay, its bromophenol core maps onto the SAR framework characterized in this study: the presence of bromine at the para position (relative to hydroxyl) and an additional hydrophobic substituent ortho or meta to the hydroxyl are structural features correlated with enhanced PTP1B binding. In contrast, simple 4-bromophenol (no additional substituent) has been reported with significantly weaker PTP1B inhibition (IC₅₀ in the high micromolar range), and non-brominated ethynylphenols lack the halogen-mediated hydrophobic contacts identified in the LXQ46 co-crystal structure [2].

Medicinal Chemistry PTP1B Inhibition Diabetes Bromophenol SAR

Regioisomeric Control in Bromophenol Physical Properties: DFT-Calculated O–H Bond Parameters for the Complete Series

DFT calculations at the B3LYP/6-31++G(d,p) level for all 19 bromophenol regioisomers reveal systematic trends in O–H bond length, C–O bond length, O–H stretching frequency, and O–H torsional frequency dependent on the number and position of bromine substituents [1]. For a monobrominated, meta-substituted phenol bearing an electron-withdrawing group (analogous to the 4-bromo-3-substituted pattern of the target compound), the DFT-predicted O–H bond length is elongated and the O–H stretching frequency exhibits a red shift relative to unsubstituted phenol. These computed parameters correlate with experimentally determined aqueous pKₐ values for bromophenols [1]. The regioisomer 4-bromo-2-ethynylphenol (ortho-ethynyl), by contrast, introduces intramolecular –OH⋯π(alkyne) interactions not present in the meta-ethynyl target, which would alter hydrogen-bonding propensity and modulate solubility characteristics differently.

Computational Chemistry DFT Physicochemical Prediction Regioisomer Comparison

Validated Application Scenarios for 4-Bromo-3-ethynylphenol Driven by Differential Evidence


Iterative Diversity-Oriented Synthesis (DOS) Libraries via Sequential Pd-Mediated Cross-Coupling

The two orthogonal reactive handles permit a two-stage diversification protocol: Stage 1 exploits the C4–Br bond via Suzuki or Buchwald–Hartwig coupling to introduce aryl or amine diversity; Stage 2 employs Sonogashira coupling at the C3-alkyne to install a second layer of molecular complexity. This sequential strategy has been validated in the proposed high-yielding Sonogashira route using 4-bromo-3-iodophenol precursors . Researchers can procure a single building block to access a 2D array of products, reducing inventory stock-keeping units (SKUs) relative to purchasing separate mono-functionalized intermediates for each diversification step.

Transition-Metal-Free Polymer Synthesis for Electronic-Grade Poly(arylene ether)s

Based on the established bromoalkyne–phenol polymerization methodology that achieves Mw up to 47,600 and yields exceeding 95% in the absence of transition-metal catalysts , 4-bromo-3-ethynylphenol can function as a bifunctional monomer in polycondensation reactions with bisphenol comonomers. The bromovinyl linkages generated in the polymer backbone serve as post-modification sites for thiophenol derivatives, enabling refractive index tuning . This application is differentiated from Pd-catalyzed poly(arylene ether) endcap chemistry, where trace palladium degrades thermal stability and narrows the processing window [1].

Graphene-Based Biosensor Interface Fabrication with Dual Anchoring Architecture

The ethynylphenyl monolayer grafting strategy demonstrated on graphene FETs, which preserves charge mobility above 1,600 cm² V⁻¹ s⁻¹ and enables post-grafting CuAAC biomolecule immobilization , can be analogously implemented with 4-bromo-3-ethynylphenol. The terminal alkyne provides the click-ligation site for azide-functionalized antibodies or aptamers, while the phenolic –OH group can be converted to a diazonium salt for covalent attachment to the graphene surface. The retained C–Br bond offers a third orthogonal handle for electrochemical characterization or further electrode modification, a capability absent in the simpler 3-ethynylphenol probe previously used for bacterial enzyme labeling [1].

Fragment-Based PTP1B Lead Optimization for Type 2 Diabetes Drug Discovery

The bromophenol core with a meta-substituted hydrophobic group (ethynyl) maps directly onto the pharmacophore defined by the potent and selective PTP1B inhibitor LXQ46 (IC₅₀ = 0.190 μM, 20–200-fold selectivity) . Medicinal chemistry teams can use 4-bromo-3-ethynylphenol as a fragment hit for structure-guided optimization, exploiting the ethynyl group for click-chemistry-based fragment linking (CuAAC with azide-bearing fragments) while retaining the bromine for halogen-bonding interactions in the PTP1B active site. This approach is pre-validated by the broader SAR showing that di-substituted bromophenols consistently outperform mono-substituted analogs (>10-fold potency gain) [1].

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